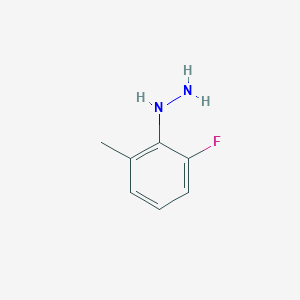

(2-Fluoro-6-methylphenyl)hydrazine

描述

属性

分子式 |

C7H9FN2 |

|---|---|

分子量 |

140.16 g/mol |

IUPAC 名称 |

(2-fluoro-6-methylphenyl)hydrazine |

InChI |

InChI=1S/C7H9FN2/c1-5-3-2-4-6(8)7(5)10-9/h2-4,10H,9H2,1H3 |

InChI 键 |

DEEVQTPWHQVCEJ-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C(=CC=C1)F)NN |

产品来源 |

United States |

准备方法

Reduction of Diazonium Salts Derived from Fluoro-Methyl Anilines

A classical synthetic route to phenylhydrazines involves diazotization of the corresponding substituted aniline, followed by reduction. For (2-Fluoro-6-methylphenyl)hydrazine, the precursor is 2-fluoro-6-methylaniline.

-

- Diazotization of 2-fluoro-6-methylaniline with nitrous acid at low temperature (0-5°C).

- Subsequent reduction of the diazonium salt using zinc dust or sodium sulfite in aqueous acidic or neutral media.

- Isolation of the hydrazine product by filtration and washing.

-

- Use of trifluoroacetic anhydride has been reported to facilitate reaction steps in related fluorobenzyl derivatives.

- Zinc dust addition at 5-10°C with stirring for 2 hours is effective for reduction.

- Workup includes aqueous sodium carbonate neutralization and organic solvent extraction (ethyl acetate) to purify the product.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Diazotization | Sodium nitrite, HCl, 0-5°C | Formation of diazonium salt |

| Reduction | Zinc dust, methanol, 5-10°C | Converts diazonium to hydrazine |

| Neutralization & Extraction | Na2CO3, ethyl acetate, 25-30°C | Purification |

This method is supported by patent literature emphasizing the preparation of fluorobenzyl hydrazines and related compounds.

Condensation and Subsequent Reduction Routes

Some synthetic routes involve initial condensation of aromatic amines with aldehydes or ketones to form hydrazones, followed by reduction to hydrazines. For example, phenylhydrazine derivatives have been prepared via hydrazone intermediates under reflux in ethanol with catalytic acetic acid. Although this is more common for substituted hydrazones, it can be adapted for fluorinated methylphenyl hydrazines.

Summary Table of Preparation Methods

Research Discoveries and Insights

- The hydrolysis method avoids the use of environmentally hazardous tin reagents, improving safety and sustainability.

- Zinc dust reduction at low temperature allows selective reduction of diazonium salts to hydrazines without side reactions.

- The presence of fluorine at the 2-position influences the electronic properties of the phenyl ring, affecting reactivity and requiring careful control of reaction conditions.

- Microwave-assisted methods show promise for future scalable, eco-friendly synthesis of hydrazine derivatives, though specific application to this compound requires further investigation.

化学反应分析

Types of Reactions

(2-Fluoro-6-methylphenyl)hydrazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azo compounds.

Reduction: Reduction reactions can yield amines.

Substitution: Nucleophilic substitution reactions can occur at the fluorine or methyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for nucleophilic substitution reactions.

Major Products

Oxidation: Azo compounds.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

(2-Fluoro-6-methylphenyl)hydrazine has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis and for the preparation of various derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

作用机制

The mechanism of action of (2-Fluoro-6-methylphenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The specific pathways involved depend on the biological context and the target molecules .

相似化合物的比较

Key Observations:

- Electronic Effects : Fluorine’s electronegativity polarizes the hydrazine NH bonds, increasing acidity compared to unsubstituted phenylhydrazine. The methyl group mitigates this slightly via electron donation .

生物活性

(2-Fluoro-6-methylphenyl)hydrazine is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, which influences its reactivity and interactions with biological targets. The compound can be synthesized through various organic reactions, typically involving hydrazine derivatives as starting materials.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor . It binds to the active sites of specific enzymes, thereby preventing substrate binding and inhibiting catalytic activity. The exact pathways and targets can vary based on the enzyme involved, but some key interactions have been identified:

- Enzyme Inhibition : It has been shown to inhibit certain kinases, which play crucial roles in cell signaling pathways related to proliferation and survival.

- Oxidative Stress Response : The compound may induce oxidative stress in cells, leading to various cellular responses such as apoptosis or cell cycle arrest .

Biological Activities

Research has highlighted several significant biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Anticancer Potential : There is emerging evidence supporting its potential as an anticancer agent. Studies indicate that it may sensitize cancer cells to chemotherapeutic agents by impairing DNA repair mechanisms .

- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Studies

A series of case studies have been conducted to evaluate the biological effects of this compound:

- In Vitro Studies : In a study assessing its effects on various cancer cell lines, this compound demonstrated significant cytotoxicity at micromolar concentrations. Flow cytometry analysis revealed that treatment led to S-phase cell cycle arrest, indicating its potential as a therapeutic agent against specific cancers .

- Genotoxicity Assessments : Genotoxicity studies have shown mixed results. While this compound exhibited positive results in some assays indicating DNA damage, it was negative in others designed to assess mutagenicity in mammalian cells. This suggests a complex interaction with cellular DNA repair mechanisms .

- Animal Models : In rodent models, exposure to hydrazine derivatives has been linked to carcinogenic effects, highlighting the need for careful evaluation of safety profiles when considering therapeutic applications .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

常见问题

Basic Questions

Q. What are the optimal synthetic protocols for (2-fluoro-6-methylphenyl)hydrazine, and how do substituents influence reaction efficiency?

- Methodological Answer : Synthesis typically involves diazotization followed by hydrazine substitution under controlled pH and temperature. Substituents like fluorine and methyl groups require inert atmospheres (e.g., nitrogen) to prevent side reactions. For example, fluorinated aromatic precursors may necessitate low-temperature (-5°C to 10°C) diazotization with NaNO₂/HCl, followed by hydrazine hydrate addition. Reaction efficiency is sensitive to steric and electronic effects: electron-withdrawing fluorine enhances electrophilicity, while methyl groups may slow nucleophilic attack. Post-synthesis purification via recrystallization (ethanol/water) is critical .

Q. Which analytical techniques are validated for quantifying this compound in complex matrices?

- Methodological Answer : UV-Vis spectrophotometry (λmax ~546 nm) using permanganate reduction is a standard method, with molar absorptivity ~2200–2300 L·mol⁻¹·cm⁻¹ . For trace analysis, HPLC with fluorescence detection (derivatization using phosphomolybdic acid) improves sensitivity. Sample preparation involves acid stabilization (0.1 M HCl) to prevent degradation .

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer : X-ray crystallography resolves the planar hydrazine moiety and substituent orientations. Computational methods (DFT) predict bond angles and electronic properties, validated via NMR (¹H/¹³C) and FT-IR. For example, the NH-NH₂ stretch appears at ~3300 cm⁻¹, while fluorine’s inductive effect shifts aromatic protons upfield in ¹H NMR .

Advanced Research Questions

Q. What computational insights exist into the catalytic role of this compound in ring-opening metathesis reactions?

- Methodological Answer : DFT studies reveal that fluorine’s electronegativity lowers the activation barrier for cycloreversion steps in norbornene metathesis. The methyl group stabilizes intermediates through steric hindrance, reducing side reactions. Transition-state analysis shows a 15–20 kJ/mol energy difference compared to non-fluorinated analogs, validated via kinetic experiments (Arrhenius plots) .

Q. How do contradictions in thermal decomposition data for hydrazine derivatives inform safety protocols for handling this compound?

- Methodological Answer : Discrepancies in DSC/TGA data (e.g., onset decomposition temperatures ranging 120–150°C) arise from sample purity and heating rates. Controlled studies recommend storage below 25°C in amber vials with desiccants. For large-scale reactions, adiabatic calorimetry identifies critical thresholds for exothermic decomposition .

Q. What methodologies are used to evaluate the biological activity of this compound derivatives?

- Methodological Answer : In vitro assays (MTT for cytotoxicity) and in vivo models (xenografts) assess anticancer potential. Fluorine enhances membrane permeability, quantified via logP measurements. For antimicrobial activity, MIC assays (e.g., against E. coli) paired with ROS detection (DCFH-DA probe) link mechanism to oxidative stress .

Q. How does the thermal stability of this compound compare to non-fluorinated analogs under propulsion system conditions?

- Methodological Answer : Fluorination increases thermal stability by ~30°C compared to methylphenylhydrazine, as shown by TGA (10°C/min, N₂ atmosphere). However, under high-pressure propulsion conditions (simulated via autoclave experiments), fluorine’s electron-withdrawing effect accelerates decomposition, requiring stabilizers like ascorbic acid .

Q. What role does this compound play in hydrogen storage systems via catalytic decomposition?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。